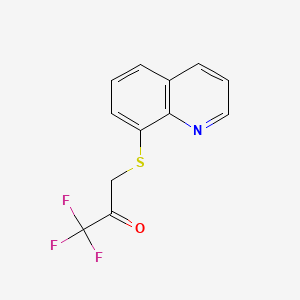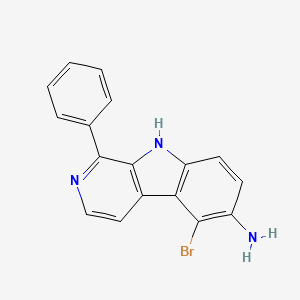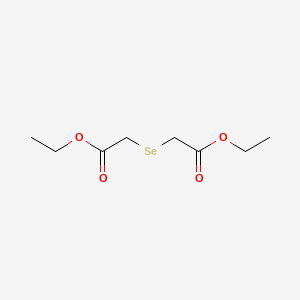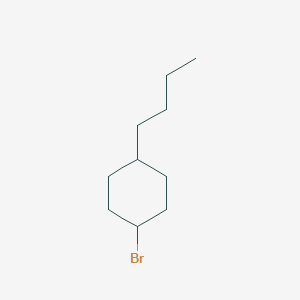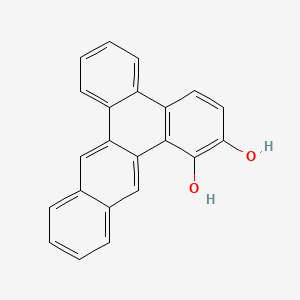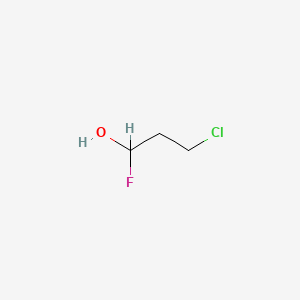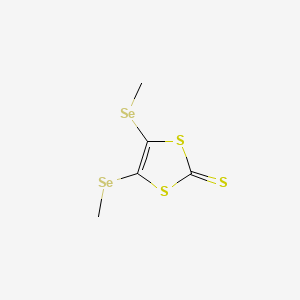
4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-thione is a unique organoselenium compound characterized by the presence of selenium atoms attached to a dithiole-thione ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-thione typically involves the reaction of 4,5-dichloro-1,3-dithiole-2-thione with methylselenol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound. The reaction mixture is usually heated to facilitate the substitution of chlorine atoms with methylselanyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The methylselanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-thione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.
Biology: Studied for its potential antioxidant properties and ability to modulate biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-thione involves its interaction with biological molecules. The selenium atoms can participate in redox reactions, modulating oxidative stress and influencing cellular signaling pathways. The compound may also interact with specific enzymes and proteins, altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Bis(methylsulfanyl)-2H-1,3-dithiole-2-thione: Similar structure but with sulfur atoms instead of selenium.
4,5-Bis(phenylselanyl)-2H-1,3-dithiole-2-thione: Similar structure but with phenyl groups attached to selenium atoms.
4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-one: Similar structure but with a ketone group instead of a thione group.
Uniqueness
4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-thione is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties. The compound’s ability to undergo various redox reactions and its potential therapeutic applications make it a valuable subject of study in multiple scientific disciplines.
Eigenschaften
CAS-Nummer |
128346-96-3 |
|---|---|
Molekularformel |
C5H6S3Se2 |
Molekulargewicht |
320.2 g/mol |
IUPAC-Name |
4,5-bis(methylselanyl)-1,3-dithiole-2-thione |
InChI |
InChI=1S/C5H6S3Se2/c1-9-3-4(10-2)8-5(6)7-3/h1-2H3 |
InChI-Schlüssel |
ARLMUWFHMPUFMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Se]C1=C(SC(=S)S1)[Se]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


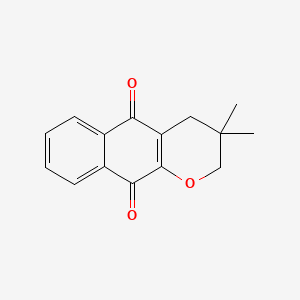
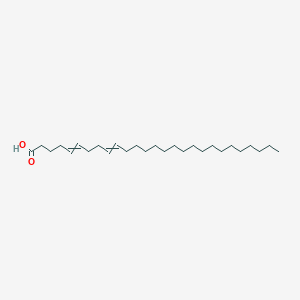

![Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate](/img/structure/B14270355.png)
![10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene](/img/structure/B14270356.png)
